For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diisooctyl Succinate: Core Properties and Applications
This technical guide provides a comprehensive overview of the fundamental properties of diisooctyl succinate, a versatile emollient and solubilizing agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its physicochemical characteristics, synthesis, purification, and applications.
Physicochemical Properties
Diisooctyl succinate is the diester of isooctyl alcohol and succinic acid.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 28880-24-2 | [2] |
| Molecular Formula | C20H38O4 | [2][3] |
| Molecular Weight | 342.51 g/mol | [2][3] |
| Boiling Point | 356 °C at 101.3 kPa | [2][4] |
| Density | 0.917 g/cm³ at 25 °C | [2][4] |
| Vapor Pressure | 0.013 Pa at 25 °C | [2][4] |
| logP (o/w) | 7.13 at 20 °C | [2][4] |
| Water Solubility | 0.005564 mg/L at 25 °C (estimated) | [5] |
| Appearance | Liquid | [2][4] |
Synthesis and Purification
General Synthesis Approach: Esterification
The synthesis of diisooctyl succinate would typically involve the esterification of succinic acid or its anhydride with isooctyl alcohol. The reaction is generally catalyzed by an acid.
A related synthesis for dioctyl sodium sulfosuccinate involves the alcoholysis reaction of isooctanol and maleic anhydride, followed by an esterification reaction at elevated temperatures (115°C initially, then raised to 185-205°C) to produce diisooctyl maleate.[6] A similar process could be envisioned for diisooctyl succinate using succinic anhydride.
Purification Protocol: Solvent Extraction and Column Chromatography
A general multi-step purification process for a similar compound, monooctyl succinate, can be adapted for diisooctyl succinate to remove unreacted starting materials and byproducts.[7]
Protocol: Purification by Solvent Extraction and Washing [7]
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Dilution : The crude reaction mixture is diluted with an organic solvent such as ethyl acetate.
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Washing : The organic solution is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid.
-
Extraction : The organic layer containing the diisooctyl succinate is then washed with water to remove any remaining water-soluble impurities.
-
Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography [7]
-
Column Packing : A silica gel column is prepared using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Elution : The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis : Fractions are collected and analyzed using a technique like Thin-Layer Chromatography (TLC) to identify those containing the pure diisooctyl succinate.
-
Solvent Removal : The pure fractions are combined, and the solvent is removed under reduced pressure to obtain the purified diisooctyl succinate.
Caption: General workflow for the synthesis and purification of diisooctyl succinate.
Applications in Research and Development
Diisooctyl succinate is primarily utilized for its properties as an emollient, slip agent, and solubilizer.
-
Skincare and Cosmetics : It is used to improve the texture and spreadability of skincare products, where it forms a protective layer on the skin to enhance smoothness and hydration.[8] It is considered a light emollient that provides a silky after-feel and can reduce the greasiness of oil-based formulations.[9][10]
-
Solubilizer and Dispersing Agent : It is an excellent solubilizer for UV filters and a dispersing agent for pigments and inorganic filters, making it valuable in sun care and color cosmetic formulations.[9][10]
-
Drug Delivery : While direct applications of diisooctyl succinate in drug delivery are not extensively documented in the provided results, related succinate derivatives have been explored in nanoparticle formulations for enhanced therapeutic efficacy, stability, and targeted delivery.[11] For instance, α-tocopheryl succinate has been used in nanoparticles for antitumor drug delivery.[12] The solubilizing properties of diisooctyl succinate suggest its potential as an excipient in topical or transdermal drug delivery systems.
Caption: Logical relationships of diisooctyl succinate's properties and applications.
Safety Information
Safety data for diisooctyl succinate is limited in the provided search results. However, information on related compounds can offer some insight. For dioctyl sodium sulfosuccinate, it is noted to cause skin irritation and serious eye damage. It is important to handle these types of chemicals with appropriate personal protective equipment, including gloves and eye protection.[13][14] Always refer to the specific Safety Data Sheet (SDS) for the product being used.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for diisooctyl succinate were not found in the provided search results. For the structural elucidation of novel compounds, a combination of 1D and 2D NMR techniques, mass spectrometry, and IR data is typically employed.[15] In the absence of experimental data, computational tools can be used to predict spectroscopic properties.[16][17] For the analysis of succinate and its derivatives, both NMR and mass spectrometry are powerful complementary techniques.[18][19]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. diisooctyl succinate CAS#: 28880-24-2 [m.chemicalbook.com]
- 3. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. diisooctyl succinate, 28880-24-2 [perflavory.com]
- 6. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. myrevea.com [myrevea.com]
- 9. ulprospector.com [ulprospector.com]
- 10. ulprospector.com [ulprospector.com]
- 11. benchchem.com [benchchem.com]
- 12. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.eshop-live.com [assets.eshop-live.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
